molecular formula C22H22ClNO3 B11392288 3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid

3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11392288
M. Wt: 383.9 g/mol
InChI Key: CBCCLCQDMLLSJW-UHFFFAOYSA-N
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Description

3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

3-[1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H22ClNO3/c1-16-6-8-17(9-7-16)20-12-10-18(11-13-22(25)26)24(20)14-15-27-21-5-3-2-4-19(21)23/h2-10,12H,11,13-15H2,1H3,(H,25,26)

InChI Key

CBCCLCQDMLLSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2CCOC3=CC=CC=C3Cl)CCC(=O)O

Origin of Product

United States

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